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Compound of Interest

Compound Name: Cyclopropylmethanesulfonamide

Cat. No.: B1291645

For Immediate Release
A Comprehensive Spectroscopic Guide for Researchers in Drug Development

This publication provides a detailed comparative analysis of the spectroscopic characteristics of
Cyclopropylmethanesulfonamide and its primary precursors, Cyclopropylamine and
Methanesulfonyl Chloride. This guide is intended to serve as a valuable resource for
researchers, scientists, and drug development professionals by presenting objective
experimental and predicted data to aid in the identification, characterization, and quality control
of these compounds.

Spectroscopic Data Summary

The following tables provide a comprehensive summary of the key spectroscopic data for
Cyclopropylmethanesulfonamide, Cyclopropylamine, and Methanesulfonyl Chloride. This
data is essential for the unambiguous identification and differentiation of these molecules.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift Lo . .
Compound Multiplicity Integration Assignment
(3) ppm
Cyclopropylmeth
anesulfonamide ~2.9 S 3H -S02-CHs
(Predicted)
~2.5 m 1H -NH-CH-
~0.6 m 2H cyclopropyl CH:z
~0.4 m 2H cyclopropyl CHz
Cyclopropylamin
YEIopIopy 2.38 m 1H -CH-NH:2
e
0.95 s 2H -NH:2
0.41 m 2H cyclopropyl CH:z
0.30 m 2H cyclopropyl CH2
Methanesulfonyl
3.7 s 3H -CHs

Chloride

Table 2: 13C NMR Spectroscopic Data

Compound Chemical Shift (6) ppm Assignment

Cyclopropylmethanesulfonami

de (Predicted) 40 502 CHs
~30 -NH-CH-

~5 cyclopropyl CH2

Cyclopropylamine 29.8 -CH-NH:z
3.3 cyclopropyl CHz

Methanesulfonyl Chloride 44.5 -CHs

Table 3: Key IR Absorption Bands (cm~1)
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C-H Stretch  S=0 Stretch

Compound N-H Stretch S-N Stretch  C-N Stretch
(sp?) (asym/sym)
Cyclopropylm
ethanesulfon ~3300 ~1350/
] ~2950-2850 ~900 ~1100

amide (broad) ~1160
(Predicted)
Cyclopropyla

_ ~3360, ~3280 ~3080, ~3000 - - ~1040
mine
Methanesulfo ~1380/

_ - ~3020, ~2940

nyl Chloride ~1170

Table 4. Mass Spectrometry Data (m/z)

Compound Molecular lon (M*) Key Fragment lons

] 92 ([M-SOzH]%), 79
Cyclopropylmethanesulfonami

_ 135 ([SO2CHs]*), 56 ([CsHaN]*), 41
de (Predicted)
([CsHs])
_ 56 ([M-H]*), 42 ([M-CHs]*), 41
Cyclopropylamine 57
([CsHs] %), 28 ([CH2N]Y)
) ) 79 ([SO2CHs]*), 49 ([CHsSTH),
Methanesulfonyl Chloride 114, 116 (isotope pattern)

35/37 ([CI]*)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample or 5-10 pL of the liquid sample
was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDClIs, DMSO-ds) in a 5 mm
NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (o =
0.00 ppm).
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Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz spectrometer.
Data Acquisition:

e 1H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1
second, and 16 scans.

e 13C NMR: Spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2
seconds, and 1024 scans. Proton decoupling was applied during the acquisition.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-
corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:

 Liquids: A drop of the liquid sample was placed directly onto the diamond crystal of an
Attenuated Total Reflectance (ATR) accessory.

e Solids: A small amount of the solid sample was placed onto the ATR crystal and firm contact
was ensured using a pressure clamp.

Instrumentation: FT-IR spectra were recorded using an FT-IR spectrometer equipped with a
universal ATR accessory.

Data Acquisition: Spectra were collected in the range of 4000-400 cm~! with a resolution of 4
cm~1. Atotal of 32 scans were co-added to improve the signal-to-noise ratio. A background
spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the
sample spectrum.

Data Processing: The resulting spectrum was plotted as transmittance (%) versus wavenumber
(cm™1),

Mass Spectrometry (MS)

Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion
or after separation by gas chromatography (GC). For direct infusion, samples were dissolved in
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a suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an
electron ionization (EIl) source.

Data Acquisition: The instrument was operated in positive ion mode. The electron energy was
set to 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 10-200.

Data Processing: The resulting mass spectrum was plotted as relative intensity versus m/z.

Synthesis Workflow and Logical Relationships

The synthesis of Cyclopropylmethanesulfonamide from its precursors, Cyclopropylamine
and Methanesulfonyl Chloride, is a straightforward nucleophilic substitution reaction. The lone
pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic sulfur atom
of methanesulfonyl chloride, leading to the displacement of the chloride leaving group and the
formation of the sulfonamide bond. This reaction is typically carried out in the presence of a
non-nucleophilic base to neutralize the HCI byproduct.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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